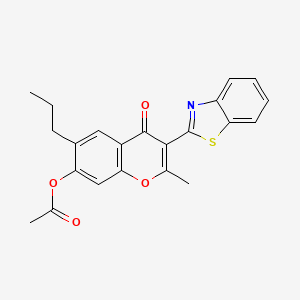

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their high pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazoles can be synthesized through a condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This is the most commonly used method for the synthesis of benzothiazoles .

Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The benzothiazole ring system is a significant structural icon in biochemistry and medicinal chemistry due to its pharmacodynamic versatility .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles .

Aplicaciones Científicas De Investigación

- Background : Quinazoline derivatives have attracted attention due to their diverse pharmacodynamic properties. In this context, the synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones were investigated for their antibacterial potential .

- Findings : Several of these compounds demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds 12b, 12e, 12f, 12o, and 12p were identified as potent antibacterial agents .

- Specific Example : The substitution of 1-(1,3-benzothiazol-2-yl)piperazine at the C-7 position showed advantageous effects. This information could be relevant for antiviral drug development .

- Methodology : Researchers have optimized the synthesis of benzothiazoles using 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) as a reaction medium. The yield of benzothiazole remained consistent even after multiple reuses of [Bmim][OAc] .

- Clinical Relevance : Some quinazoline derivatives exhibit remarkable anticancer activity. Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with therapeutic potential .

- Diverse Pharmacological Activities : Quinazoline derivatives have been investigated for antitumor, sedative, analgesic, antidiabetic, antifungal, and anti-inflammatory properties .

- Inhibition of Tyrosine Kinase Receptors : The quinazoline nucleus plays a crucial role in inhibiting tyrosine kinase receptors, which are overexpressed in various cancers .

Antibacterial Activity

Antiviral Potential

Synthesis Optimization

Potential Anticancer Agents

Other Applications

Mecanismo De Acción

While the specific mechanism of action for “3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate” is not available, benzothiazole derivatives have been found to exhibit a broad spectrum of pharmaceutical activity profile, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory activities .

Safety and Hazards

Direcciones Futuras

Benzothiazoles have been consistently regarded as a promising structural icon due to their pharmacodynamic versatility . The future development trend and prospect of the synthesis of benzothiazoles are anticipated to continue to evolve, with a focus on green chemistry and the development of new synthetic processes .

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-4-7-14-10-15-18(11-17(14)27-13(3)24)26-12(2)20(21(15)25)22-23-16-8-5-6-9-19(16)28-22/h5-6,8-11H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKQILQZDXIRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)

![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)

![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)

![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)